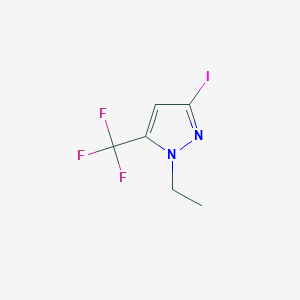

1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole

描述

属性

IUPAC Name |

1-ethyl-3-iodo-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHUXUZLVNVFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the iodination of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.

化学反应分析

Types of Reactions: 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different substituents at position 3, such as 1-ethyl-3-amino-5-(trifluoromethyl)-1H-pyrazole.

Oxidation and Reduction Reactions: Corresponding oxides or deiodinated products.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

The compound is recognized for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. Various studies have demonstrated that pyrazole derivatives exhibit a spectrum of biological activities, including anti-tumor effects. For instance, compounds structurally related to 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole have shown promise as inhibitors of specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Biological Activity

Research has indicated that pyrazoles possess anti-inflammatory properties, supported by studies that evaluate their effects on cytokine production and inflammation pathways. For example, derivatives have been tested for their ability to inhibit TNF-α and IL-6, showing significant activity compared to standard drugs like dexamethasone . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Organic Synthesis

Synthetic Utility

this compound serves as a valuable intermediate in organic synthesis. Its reactivity can be attributed to the iodine and trifluoromethyl groups, which facilitate electrophilic substitution reactions. This property makes it suitable for synthesizing more complex pyrazole derivatives through various methodologies, including nucleophilic substitutions and cross-coupling reactions.

Comparison with Other Pyrazoles

The compound's unique combination of functional groups allows for distinct reactivity profiles compared to other pyrazole derivatives. A comparative analysis highlights its advantages over similar compounds, as shown in the table below:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| This compound | Ethyl, iodine, trifluoromethyl groups | Enhanced reactivity and lipophilicity |

| 3-Trifluoromethylpyrazole | Trifluoromethyl group | Lacks iodine group |

| 4-Nitropyrazole | Nitro group | Lacks trifluoromethyl group |

| 5-Iodo-3-methylpyrazole | Iodine and methyl groups | Lacks both nitro and trifluoromethyl groups |

Case Studies and Research Findings

Several case studies have explored the applications of pyrazole derivatives in drug discovery:

- Anti-Cancer Activity : A study reported the synthesis of novel pyrazole derivatives that exhibited potent activity against A549 lung cancer cells, indicating their potential as anti-cancer agents .

- Anti-Microbial Properties : Another investigation focused on the synthesis of pyrazoles containing oxazol derivatives, which showed significant antimicrobial activity against various bacterial strains .

作用机制

The mechanism of action of 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

相似化合物的比较

Table 1: Substituent Positions and Molecular Features

†Calculated based on molecular formula C₇H₈F₃IN₂.

Key Structural Insights :

- Iodo vs. Bromo/Phenyl Substituents : The iodine atom in the target compound offers superior reactivity in cross-coupling reactions compared to brominated analogs like 3b, which require harsher conditions for functionalization .

- Trifluoromethyl Group : Present in all compared compounds, this group enhances metabolic stability and electronegativity, critical for drug design .

- Ethyl Group : The ethyl substituent at position 1 improves solubility in organic solvents relative to bulkier groups (e.g., benzyl in 52b) .

Physicochemical and Application Comparison

Functional Insights :

- Iodine as a Handle : The target compound’s iodine atom enables late-stage diversification, unlike methyl or nitro derivatives, which require prior functionalization .

- Biological Activity : While razaxaban and 52b are optimized for target binding, the target compound’s discontinued status limits direct therapeutic use but highlights its role as a synthetic intermediate .

生物活性

1-Ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structural features, including an ethyl group at position 1, an iodine atom at position 3, and a trifluoromethyl group at position 5, contribute to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanism of action, and synthesis pathways.

The molecular formula of this compound is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The iodine atom is known to participate in halogen bonding, potentially influencing binding affinity and selectivity towards various biological targets.

The biological activity of this compound is largely attributed to its interactions with molecular targets such as enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Modulation : Compounds in the pyrazole class often modulate enzyme activity, influencing pathways related to inflammation and cancer progression.

- Receptor Interaction : This compound may interact with specific receptors, affecting signaling pathways that regulate cellular responses.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological properties, including:

- Anti-inflammatory : These compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

- Analgesic : Some studies suggest analgesic properties comparable to conventional pain relievers.

- Antitumor : Initial evaluations indicate potential antitumor activities against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief comparable to standard analgesics | |

| Antitumor | Cytotoxic effects against carcinoma cell lines |

Case Studies

Several studies have explored the biological efficacy of pyrazole derivatives similar to this compound:

- Cytotoxicity Assessment :

- Mechanistic Studies :

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing iodine and trifluoromethyl groups through electrophilic substitution methods.

- Purification : Employing recrystallization or chromatography techniques to isolate the desired product in high purity .

常见问题

Advanced Research Question

- In Vitro : Screen against target enzymes (e.g., Factor Xa) using fluorogenic substrates .

- In Vivo : Use thrombosis models (e.g., rat arteriovenous shunt) to assess anticoagulant efficacy. Monitor pharmacokinetics (Cmax, t½) via LC-MS/MS .

- Toxicity : Perform hepatocyte viability assays and hERG channel inhibition studies to rule off-target effects .

How can pharmacokinetic properties of this compound be optimized for oral bioavailability?

Advanced Research Question

- Prodrug Strategies : Esterify carboxyl groups (e.g., ethyl → methyl esters) to enhance intestinal absorption .

- P-Glycoprotein Inhibitors : Co-administer with cyclosporine A to reduce efflux .

- Salt Formation : Hydrochloride salts improve solubility (e.g., 3-amino-5-ethyl-1H-pyrazole HCl, 97% purity) .

What computational tools are suitable for predicting the binding modes of this compound with biological targets?

Advanced Research Question

- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with Factor Xa’s S1/S4 pockets .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Use MOE or RDKit to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

What novel derivatives of this compound have shown promise in recent studies?

Advanced Research Question

- Triazole-Pyrazole Hybrids : Synthesized via Cu-catalyzed azide-alkyne cycloaddition, showing enhanced antimicrobial activity (MIC = 2–8 µg/mL) .

- Boronated Derivatives : 1-Methyl-5-(dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole acts as a Suzuki coupling precursor for PET tracers .

- Thiazole Conjugates : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide exhibits antitumor activity (IC₅₀ = 1.2 µM in MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。